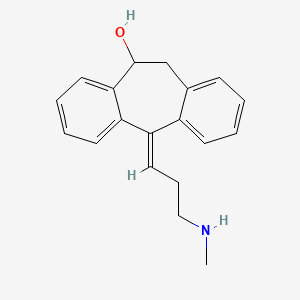

(E)-10-Hydroxynortriptyline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47132-16-1, 112839-35-7, 112839-36-8 | |

| Record name | trans-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (E)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of (E)-10-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of (E)-10-hydroxynortriptyline, a major metabolite of the antidepressant nortriptyline. The document details the metabolic pathway of its formation, analytical methods for its quantification, and general principles for its isolation and purification.

Metabolic Synthesis of this compound

This compound is primarily formed in humans through the metabolism of nortriptyline. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2D6 and to a lesser extent, CYP3A4. The hydroxylation occurs at the 10-position of the dibenzocycloheptene ring, leading to the formation of both (E) and (Z) isomers.

The metabolic pathway can be visualized as follows:

Caption: Metabolic pathway of nortriptyline to this compound and subsequent metabolites.

The hydroxylation of nortriptyline by CYP2D6 is highly stereospecific, preferentially forming the (-)-enantiomer of E-10-OH-NT.[1] The formation of this compound is a crucial step in the overall disposition of nortriptyline.[2][3]

Chemical Synthesis

While the primary focus of the available literature is on the metabolic formation and analysis of this compound, general synthetic strategies for related dibenzocycloheptene derivatives can be inferred. A plausible, though not explicitly detailed in the search results, synthetic approach would involve the oxidation of the 10,11-double bond of the precursor dibenzosuberone, followed by the introduction of the side chain and subsequent functional group manipulations.

Due to the lack of specific literature on the de novo chemical synthesis of this compound, a detailed experimental protocol cannot be provided. However, the synthesis of impurities and related compounds often involves multi-step organic synthesis pathways that may be adapted for this purpose.[4]

Isolation and Purification

The isolation and purification of this compound are predominantly described in the context of its extraction from biological matrices for analytical purposes. These methods can be adapted for purification following a chemical synthesis. Key techniques include liquid-liquid extraction and chromatographic methods.

3.1. Experimental Protocols for Isolation from Biological Samples

The following protocols are derived from methods used for the quantification of this compound in human plasma.

Protocol 1: Liquid-Liquid Extraction

This method is suitable for the initial extraction of the compound from an aqueous phase, such as a quenched reaction mixture.

-

Alkalinize the Sample: Adjust the pH of the aqueous solution containing this compound to basic conditions.

-

Extraction: Extract the alkalinized solution with an organic solvent mixture. A common mixture is hexane-2-butanol (98:2).[5]

-

Back-Extraction: Back-extract the organic phase into an acidic solution, such as hydrochloric acid.[5]

-

Re-extraction: Make the acidic solution basic again and re-extract the compound into a different organic solvent, such as n-butyl chloride.[5]

-

Evaporation: Evaporate the final organic extract to dryness under a stream of nitrogen. The resulting residue can be reconstituted for further purification or analysis.

Protocol 2: Protein Precipitation

For samples containing proteins, a precipitation step is necessary prior to further purification.

-

Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing this compound for further analysis or purification.

3.2. Chromatographic Purification

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of this compound.

General HPLC Parameters:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[6][7]

-

Detection: UV detection can be used for monitoring the elution of the compound. For higher sensitivity and specificity, mass spectrometry (MS) detection is preferred.[6][7][8]

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation and purification of this compound.

Data Presentation: Analytical Methods for Quantification

The following tables summarize quantitative data from various analytical methods developed for the quantification of this compound in human plasma.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method [5]

| Parameter | Value |

| Sample Volume | 1.0 mL |

| Internal Standard | Maprotiline |

| Derivatization | Heptafluorobutyric anhydride |

| Column | Fused-silica capillary with phenylmethyl silicone |

| Detection | Electron-capture detection |

| Linear Range | 7-90 µg/L |

| Limit of Quantification | 3 µg/L |

| Within-day Precision (CV%) | < 12% |

| Between-day Precision (CV%) | < 12% |

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method [8]

| Parameter | Value |

| Sample Volume | 1.0 mL |

| Internal Standard | [2H3]10-OH-NT |

| Extraction | Liquid-liquid extraction |

| Separation | Reversed-phase HPLC |

| Detection | Atmospheric pressure chemical ionization MS |

| Linear Range | 0.8-32 ng/mL |

| Limit of Quantification | 0.8 ng/mL |

| Within-day Precision (CV%) | 7-11% |

| Between-day Precision (CV%) | 7-11% |

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

| Parameter | Method 1[6] | Method 2[7] |

| Sample Preparation | Protein precipitation | Liquid-liquid extraction |

| Internal Standard | Not specified | Carbamazepine |

| Column | C18 | HyPURITY C18 |

| Mobile Phase | 0.1% formic acid in acetonitrile gradient | 20 mM ammonium acetate : acetonitrile (20:80, v/v) |

| Detection | ESI-MS/MS (positive mode) | ESI-MS/MS (multiple reaction-monitoring) |

| Run Time | 6 min | 2.5 min |

| Linear Range | LLOQ to 40 ng/mL | 1.09-30.0 ng/mL |

| LLOQ | 0.5 ng/mL | 1.09 ng/mL |

| Precision (CV%) | < 7.1% (<16% at LLOQ) | Meets FDA guidelines |

| Accuracy | 92-114% | Meets FDA guidelines |

| Recovery | > 90% | Not specified |

This guide provides a foundational understanding of the synthesis and isolation of this compound, primarily from a metabolic and analytical perspective due to the available literature. For de novo chemical synthesis, further research into synthetic routes for analogous dibenzocycloheptene compounds would be necessary.

References

- 1. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-10-Hydroxynortriptyline: A Deep Dive into its Mechanism of Action

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Abstract

(E)-10-Hydroxynortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline. This document provides a comprehensive overview of its mechanism of action, focusing on its interactions with key molecular targets within the central nervous system. Through a detailed examination of its binding affinities and functional activities, this guide elucidates the pharmacological profile of this compound, highlighting its potent inhibition of the norepinephrine transporter and its significantly reduced anticholinergic and antihistaminergic side-effect liability compared to its parent compound. This technical guide synthesizes quantitative data from various in vitro studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate metabolic and signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder for decades. Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake. However, its clinical use is often limited by a challenging side-effect profile, including anticholinergic effects (dry mouth, constipation, blurred vision), sedation, and orthostatic hypotension, which stem from its interaction with muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors, respectively.

The metabolism of nortriptyline is extensive, with this compound being the major and pharmacologically active metabolite.[1] Understanding the mechanism of action of this metabolite is crucial for a complete comprehension of the clinical pharmacology of nortriptyline. This guide provides an in-depth analysis of the molecular pharmacology of this compound, with a focus on its core mechanism of action and a comparative evaluation against its parent compound.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action of this compound is the potent inhibition of the norepinephrine transporter (NET).[2][3] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking the NET, this compound increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission. This enhanced signaling in key brain circuits is believed to be the primary driver of its antidepressant effects.

Clinical studies have provided in vivo evidence for this mechanism, demonstrating that treatment with this compound leads to a significant decrease in the cerebrospinal fluid (CSF) concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG), a biomarker of norepinephrine turnover.[4][5]

Comparative Pharmacological Profile

A key feature of this compound is its distinct pharmacological profile compared to nortriptyline, particularly concerning its activity at receptors associated with common antidepressant side effects.

Monoamine Transporter Interactions

This compound exhibits a strong affinity for the norepinephrine transporter, comparable to that of nortriptyline. However, its potency at the serotonin transporter (SERT) is significantly lower than that of its parent compound.[6] This selectivity for NET over SERT suggests that this compound contributes significantly to the noradrenergic effects of nortriptyline therapy while having a lesser impact on the serotonergic system.[5]

Receptor Binding Affinities and Side-Effect Profile

One of the most clinically significant differences between this compound and nortriptyline lies in their affinities for various neurotransmitter receptors. This compound demonstrates a markedly reduced affinity for muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[3][7]

This reduced receptor promiscuity translates into a more favorable side-effect profile. The significantly lower affinity for muscarinic receptors is consistent with the observation that this compound has substantially fewer anticholinergic effects.[8] Similarly, its weaker interaction with histamine H1 receptors suggests a lower potential for sedation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound and its parent compound, nortriptyline.

Table 1: Monoamine Transporter Inhibition

| Compound | Transporter | Assay Type | IC50 (nM) | Species | Reference |

| This compound | SERT | Serotonin Uptake Inhibition | 6700 | Human (Platelets) | [6] |

| Nortriptyline | SERT | Serotonin Uptake Inhibition | 940 | Human (Platelets) | [6] |

Note: Comprehensive, directly comparable Ki values for NET and DAT from a single study were not available in the searched literature.

Table 2: Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Species | Reference |

| Nortriptyline | Muscarinic Acetylcholine | ~18 | Human | [9] |

| This compound | Muscarinic Acetylcholine | Significantly higher than Nortriptyline (approx. 18-fold less potent) | Human/Animal | [8] |

| Nortriptyline | Histamine H1 | Value not available | ||

| This compound | Histamine H1 | Value not available | ||

| Nortriptyline | Alpha-1 Adrenergic | Value not available | ||

| This compound | Alpha-1 Adrenergic | Value not available |

Note: Specific Ki values for this compound at these receptors are not consistently reported in the literature, but qualitative and semi-quantitative data indicate significantly lower affinity than nortriptyline.

Metabolism and Pharmacokinetics

Nortriptyline is metabolized to this compound primarily by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[10] The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in the plasma concentrations of both nortriptyline and its hydroxylated metabolite.

Experimental Protocols

Norepinephrine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a general method for assessing the inhibition of norepinephrine reuptake in vitro.

Objective: To determine the IC50 value of a test compound for the inhibition of [3H]-norepinephrine uptake into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer bicarbonate buffer

-

[3H]-Norepinephrine

-

Test compound (this compound) and reference compound (Nortriptyline)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a specified time at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-norepinephrine.

-

After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of [3H]-norepinephrine uptake against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Muscarinic Acetylcholine Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to muscarinic acetylcholine receptors.

Objective: To determine the Ki value of a test compound for the muscarinic acetylcholine receptor.

Materials:

-

Tissue homogenate from a region rich in muscarinic receptors (e.g., rat cerebral cortex)

-

Assay buffer (e.g., phosphate-buffered saline)

-

[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand

-

Atropine (for determining non-specific binding)

-

Test compound (this compound) and reference compound (Nortriptyline)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Binding Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-QNB, and a range of concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Conclusion

This compound is a pharmacologically active metabolite of nortriptyline that plays a significant role in its therapeutic effect. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter, leading to enhanced noradrenergic neurotransmission. Critically, this compound exhibits a substantially improved side-effect profile compared to its parent compound, with markedly reduced affinity for muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors. This improved selectivity underscores the potential for developing novel antidepressants with greater tolerability by targeting similar pharmacological profiles. This guide provides a foundational resource for researchers and clinicians seeking a deeper understanding of the molecular pharmacology of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pronounced inhibition of noradrenaline uptake by 10-hydroxymetabolites of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of (E)-10-Hydroxynortriptyline in Humans: A Technical Guide

(E)-10-hydroxynortriptyline is the major and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Its formation and subsequent elimination are critical determinants of the parent drug's therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, synthesizing available data on its disposition, metabolism, and elimination. The information is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Metabolic Pathway of Nortriptyline to this compound

Nortriptyline undergoes extensive metabolism in the liver, primarily through hydroxylation at the 10-position of the dibenzocycloheptene ring. This reaction is stereoselective, predominantly forming the (E)-isomer over the (Z)-isomer.[1][2] The hydroxylation is mainly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, with a smaller contribution from CYP3A4 at higher concentrations.[3][4] The activity of CYP2D6 is genetically determined, leading to significant inter-individual variability in the metabolism of nortriptyline and the plasma concentrations of this compound.[5][6]

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been investigated in studies involving the administration of either the parent drug, nortriptyline, or racemic this compound itself. The data reveal stereoselective disposition and elimination of the enantiomers of this compound.

Following Administration of Racemic this compound

A study in healthy male subjects who received a single oral dose of 75 mg of racemic this compound hydrogen maleate demonstrated significant differences in the pharmacokinetics of the (+) and (-) enantiomers.[7]

| Parameter | (+)-(E)-10-OH-NT | (-)-(E)-10-OH-NT | Reference |

| Half-life (t½) | ~8-9 hours | ~8-9 hours | [7] |

| AUC | Lower | 2-5 times higher than (+) | [7] |

| Total Oral Plasma Clearance | Significantly higher | Significantly lower | [7] |

| Metabolic Clearance (Glucuronidation) | Significantly higher | Significantly lower | [7] |

| Renal Clearance (unbound) | 0.44 ± 0.14 L/kg/hr | 0.57 ± 0.16 L/kg/hr | [7] |

| Urinary Recovery (as glucuronide) | 64.4% ± 12.1% | 35.3% ± 9.7% | [7] |

Following Administration of Nortriptyline

In studies where nortriptyline is administered, the formation of this compound is dependent on the individual's CYP2D6 genotype.[5] Plasma concentrations of this compound can sometimes exceed those of the parent drug, particularly in individuals with multiple functional copies of the CYP2D6 gene (ultrarapid metabolizers).[5]

| Study Population | Key Findings | Reference |

| Healthy Subjects (varying CYP2D6 genotypes) | A clear relationship exists between the CYP2D6 genotype and the plasma kinetics of nortriptyline and 10-hydroxynortriptyline. The ratio of AUC(nortriptyline) to AUC(10-hydroxynortriptyline) varied significantly across genotype groups. | [5] |

| Depressed Elderly Patients | Plasma levels of this compound were significantly correlated with age and inversely correlated with creatinine clearance. | [2] |

| Depressed Patients | Plasma concentrations of both the (-) and (+) enantiomers of this compound were linearly related to the dose of racemic (E)-10-OH-NT administered. The mean ratio between the enantiomers was 3.6 ± 0.53. | [8] |

Experimental Protocols

The characterization of this compound pharmacokinetics has relied on a variety of experimental designs and analytical methodologies.

Study Design and Subject Population

-

Clinical Trials: Studies have been conducted in both healthy volunteers and patient populations (e.g., individuals with major depressive episodes).[7][8]

-

Genotyping: A key aspect of more recent studies has been the phenotyping or genotyping of subjects for CYP2D6 activity to understand its impact on metabolism.[5][7]

-

Dosing: Both single-dose and multiple-dose studies have been performed. Doses of racemic this compound have ranged from 10 mg to 100 mg.[9] Nortriptyline doses have typically been in the therapeutic range for depression.[10]

Analytical Methods

The quantification of this compound in human plasma requires sensitive and specific analytical methods due to the low concentrations often encountered.

-

Sample Preparation: Common techniques include liquid-liquid extraction or protein precipitation.[11]

-

Analytical Techniques:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive method, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[11][12] The use of deuterium-labeled internal standards is standard practice to ensure accuracy and precision.[12]

-

Gas Chromatography with Electron-Capture Detection (GC-ECD): An older but still viable method that involves derivatization of the analyte.[13]

-

The lower limits of quantification (LLOQ) for these methods are typically in the range of 0.2 to 1.09 ng/mL.[11]

Conclusion

The pharmacokinetics of this compound in humans are complex and characterized by stereoselective metabolism and elimination. The genetic polymorphism of CYP2D6 is a major determinant of inter-individual variability in the formation of this active metabolite. A thorough understanding of these pharmacokinetic principles is essential for the safe and effective use of nortriptyline and for the development of novel therapeutic agents that may be subject to similar metabolic pathways. Future research should continue to explore the clinical implications of the stereoselective disposition of this compound and the influence of other genetic and environmental factors on its pharmacokinetics.

References

- 1. ClinPGx [clinpgx.org]

- 2. Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical relevance of serum nortriptyline and 10-hydroxy-nortriptyline measurements in the depressed elderly: a multicenter pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (E)-10-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-10-hydroxynortriptyline is the primary and biologically active metabolite of the tricyclic antidepressant nortriptyline. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its interactions with monoamine transporters and receptor systems. Quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols for key assays. Furthermore, this guide illustrates the principal signaling pathways affected by this compound's mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a significant metabolite of nortriptyline, a second-generation tricyclic antidepressant widely used in the management of major depressive disorder. Formed through the hydroxylation of nortriptyline, this metabolite circulates in the plasma, often at concentrations exceeding the parent compound. Its biological activity, particularly its potent effects on the norepinephrine transporter, contributes significantly to the overall therapeutic and side-effect profile of nortriptyline. Understanding the specific pharmacology of this compound is therefore crucial for a complete comprehension of nortriptyline's clinical efficacy and for the development of novel therapeutics with improved selectivity and tolerability.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This action is believed to be the main contributor to its antidepressant effects. Compared to its parent compound, nortriptyline, this compound exhibits a distinct selectivity profile.

Monoamine Transporter Activity

| Target | Parameter | Value | Species | Reference |

| Serotonin Transporter (SERT) | IC50 | 6700 nM | Human (platelets) | [1] |

| Norepinephrine Transporter (NET) | Potency | Equipotent to nortriptyline | In vitro | [2] |

| Norepinephrine Transporter (NET) | Potency | ~50% as potent as nortriptyline | In vitro |

Note: Specific Ki or IC50 values for this compound at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) were not available in the reviewed literature.

Receptor Binding Profile

A key characteristic of this compound is its significantly reduced affinity for muscarinic acetylcholine receptors compared to nortriptyline. This difference is clinically relevant as it translates to a lower burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision.

| Receptor | Parameter | Comparison to Nortriptyline | Species | Reference |

| Muscarinic Acetylcholine Receptors | Affinity | 10-12 times lower | Guinea pig | |

| Muscarinic Acetylcholine Receptors | Affinity | 1/18th the affinity | Rat (brain) |

Signaling Pathways

The inhibition of the norepinephrine transporter by this compound leads to an accumulation of norepinephrine in the synaptic cleft. This elevated concentration of norepinephrine enhances the activation of postsynaptic α- and β-adrenergic receptors, triggering downstream signaling cascades.

Norepinephrine Reuptake Inhibition

The primary pharmacological action of this compound is the blockade of the norepinephrine transporter (NET) on the presynaptic neuron. This prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic adrenergic receptors.

Downstream Adrenergic Receptor Signaling

The increased synaptic norepinephrine resulting from NET inhibition leads to the activation of various adrenergic receptor subtypes. A significant downstream pathway involves the activation of β-adrenergic receptors, which are Gs-protein coupled. This initiates a signaling cascade that includes the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are thought to contribute to the therapeutic effects of the drug.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activity of this compound.

Radioligand Binding Assays for Monoamine Transporters

These assays are designed to determine the binding affinity (Ki) of this compound for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

4.1.1. Membrane Preparation

-

Tissue Source: Human embryonic kidney (HEK-293) cells stably expressing the human NET, SERT, or DAT, or rodent brain tissue (e.g., cortex for NET and SERT, striatum for DAT).

-

Homogenization: Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and recentrifugation.

-

Final Preparation: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

4.1.2. Binding Assay Protocol

-

Assay Components:

-

Membrane preparation: As prepared above.

-

Radioligand:

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram

-

For DAT: [³H]GBR 12935 or [³H]WIN 35,428

-

-

This compound: A range of concentrations.

-

Non-specific binding control: A high concentration of a known selective inhibitor (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).

-

Assay Buffer: Appropriate buffer for the specific transporter.

-

-

Incubation: The assay components are combined in microtiter plates and incubated at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the functional inhibition of monoamine transporters by this compound.

4.2.1. Synaptosome Preparation

-

Tissue Source: Fresh rodent brain tissue (e.g., cortex for norepinephrine and serotonin, striatum for dopamine).

-

Homogenization: The tissue is homogenized in ice-cold isotonic sucrose solution (e.g., 0.32 M sucrose).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular components.

-

Pelleting Synaptosomes: The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

Resuspension: The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

4.2.2. Uptake Assay Protocol

-

Assay Components:

-

Synaptosome preparation: As prepared above.

-

Radiolabeled Neurotransmitter:

-

For norepinephrine uptake: [³H]Norepinephrine

-

For serotonin uptake: [³H]5-HT (Serotonin)

-

For dopamine uptake: [³H]Dopamine

-

-

This compound: A range of concentrations.

-

Control: Vehicle control and a known selective inhibitor for each transporter.

-

-

Pre-incubation: Synaptosomes are pre-incubated with either this compound or vehicle at 37°C for a short period.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated at 37°C for a short, defined period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is determined by non-linear regression analysis.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the clinical profile of nortriptyline. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. This activity, coupled with a significantly lower affinity for muscarinic acetylcholine receptors, suggests a favorable therapeutic profile with a reduced burden of anticholinergic side effects compared to its parent compound. Further research to fully quantify its binding affinities and functional potencies at all three major monoamine transporters will provide a more complete understanding of its pharmacological profile and could inform the development of novel antidepressants with enhanced efficacy and tolerability. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced biological activities of this important metabolite.

References

Stereoisomerism of 10-Hydroxynortriptyline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism to form the active metabolite 10-hydroxynortriptyline. This metabolite exists as four distinct stereoisomers due to the presence of two chiral centers: a chiral carbon at the 10-position and geometric isomerism around the exocyclic double bond. These isomers—(E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, each with a pair of enantiomers—exhibit significant differences in their formation, pharmacokinetic profiles, and pharmacological activity, particularly cardiotoxicity. This technical guide provides a comprehensive overview of the stereoisomerism of 10-hydroxynortriptyline, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental pathways to inform future research and drug development efforts.

Introduction to the Stereochemistry of 10-Hydroxynortriptyline

The metabolism of nortriptyline is a critical factor in its therapeutic and adverse effect profile. A major metabolic pathway is the hydroxylation at the 10-position, a reaction primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3] This metabolic process is stereoselective, leading to the formation of four stereoisomers of 10-hydroxynortriptyline.[4] The presence of a chiral carbon at the 10-position gives rise to (R)- and (S)-enantiomers, while the configuration around the propylidene side chain results in (E) (trans) and (Z) (cis) geometric isomers.[4] Consequently, the four stereoisomers are (R,E)-, (S,E)-, (R,Z)-, and (S,Z)-10-hydroxynortriptyline. These isomers display notable differences in their pharmacological and toxicological properties.

Metabolic Pathway and Enzymology

The formation of 10-hydroxynortriptyline from nortriptyline is predominantly mediated by CYP2D6, with a minor contribution from CYP3A4 at higher substrate concentrations.[5] The metabolism exhibits a high degree of stereoselectivity. The hydroxylation to the E-isomer is a major pathway and is closely linked to the debrisoquine hydroxylation polymorphism, which is governed by genetic variations in the CYP2D6 gene.[6][7] Individuals with different CYP2D6 genotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, show significant variations in the plasma concentrations of nortriptyline and its 10-hydroxy metabolites.[8][9][10][11] Specifically, the formation of (-)-E-10-hydroxynortriptyline is selectively catalyzed by CYP2D6.[12]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The stereoisomers of 10-hydroxynortriptyline exhibit distinct pharmacokinetic and pharmacodynamic profiles. The E-isomer is generally found in higher concentrations in plasma than the Z-isomer.[13][14] Furthermore, the disposition of the enantiomers of E-10-hydroxynortriptyline is stereospecific.[15][16] A key difference between the isomers lies in their cardiotoxicity.

Pharmacokinetic Parameters

The pharmacokinetic parameters of the stereoisomers of 10-hydroxynortriptyline vary significantly. These differences are evident in their plasma concentrations, half-lives, and clearance rates.

| Parameter | E-10-hydroxynortriptyline | Z-10-hydroxynortriptyline | Nortriptyline (for comparison) | Reference |

| Relative Plasma Concentration | Major metabolite | Minor metabolite (approx. 14% of E-isomer) | Parent drug | [13] |

| Half-life | Shorter than nortriptyline | Shorter than nortriptyline | Longer half-life | [17][18] |

| Volume of Distribution | Smaller than nortriptyline | Smaller than nortriptyline | Larger volume of distribution | [17][18] |

| Free Fraction (unbound) | Larger than nortriptyline | Larger than nortriptyline | Smaller free fraction | [17][18] |

| Enantiomer of E-10-OH-NT | AUC (Area Under the Curve) | Total Oral Plasma Clearance | Urinary Recovery (as glucuronide) | Reference |

| (-)-E-10-OH-NT | 2-5 times higher than (+) enantiomer | Lower | 35.3% ± 9.7% | [15] |

| (+)-E-10-OH-NT | Lower | Significantly higher (p < 0.0001) | 64.4% ± 12.1% | [15] |

Cardiotoxicity Profile

A critical aspect of the stereoisomerism of 10-hydroxynortriptyline is the differential cardiotoxicity of the geometric isomers. Experimental studies in swine have demonstrated these differences.

| Compound | Arrhythmogenic Potential | Effect on Cardiac Output | Effect on Blood Pressure | Reference |

| Nortriptyline | High | Dose-correlated decline | Hypotension | [17][18][19] |

| E-10-hydroxynortriptyline | Significantly lower than Nortriptyline | No dose-correlated decline | Less hypotensive effect | [17][18][19] |

| Z-10-hydroxynortriptyline | Not significantly different from Nortriptyline | Dose-correlated decline | Decrements in blood pressure | [17][18][19] |

Experimental Protocols

The analysis of 10-hydroxynortriptyline stereoisomers requires specialized analytical techniques to achieve separation and accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly employed methods.

Sample Preparation: Liquid-Liquid Extraction

A typical protocol for extracting nortriptyline and its hydroxylated metabolites from plasma involves liquid-liquid extraction.

-

To 1 mL of plasma, add an internal standard (e.g., deuterated analogs of nortriptyline and 10-hydroxynortriptyline).[20][21]

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate).

-

Extract the analytes with an organic solvent mixture (e.g., hexane-isoamyl alcohol).

-

Centrifuge to separate the phases and transfer the organic layer to a clean tube.

-

Back-extract the analytes into an acidic solution (e.g., sulfuric acid).

-

After centrifugation, discard the organic layer.

-

Re-extract the analytes into an organic solvent after alkalinizing the aqueous phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase for HPLC analysis or derivatize for GC analysis.

Chromatographic Separation and Detection

HPLC-MS/MS Method:

-

Column: A reversed-phase column such as a C18 or C8 is typically used.[22][23]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[22][23]

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[23]

Capillary GC-NPD Method:

-

Derivatization: The hydroxyl group of 10-hydroxynortriptyline is often derivatized (e.g., silylation) to improve its chromatographic properties.

-

Column: A capillary column with a suitable stationary phase.

-

Detector: A nitrogen-phosphorus detector (NPD) is sensitive to nitrogen-containing compounds like nortriptyline and its metabolites.[24]

Visualizations of Workflows and Relationships

Experimental Workflow for Stereoisomer Analysis

Logical Relationship of Cardiotoxicity

Conclusion and Future Directions

The stereoisomerism of 10-hydroxynortriptyline plays a crucial role in the overall pharmacological and toxicological profile of nortriptyline therapy. The significant differences in the formation, pharmacokinetics, and particularly the cardiotoxicity of the E- and Z-isomers underscore the importance of stereospecific analysis in both clinical and research settings. For drug development professionals, understanding these stereochemical nuances is vital for the development of safer and more effective antidepressants. Future research should focus on further elucidating the specific receptor interactions of each stereoisomer and their contribution to both therapeutic efficacy and adverse effects. Moreover, the development of routine, cost-effective stereospecific analytical methods for therapeutic drug monitoring could significantly enhance the personalization of nortriptyline treatment, especially in individuals with variant CYP2D6 genotypes.

References

- 1. g-standaard.nl [g-standaard.nl]

- 2. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.pgkb.org [s3.pgkb.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2D6 genotyping with oligonucleotide microarrays and nortriptyline concentrations in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective inhibition of nortriptyline hydroxylation in man by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isomers of 10-hydroxynortriptyline in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steady-state plasma levels of E- and Z-10-OH-nortriptyline in nortriptyline-treated patients: significance of concurrent medication and the sparteine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. | Semantic Scholar [semanticscholar.org]

- 18. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative cardiotoxicity and pharmacokinetics of imipramine, 2-hydroxyimipramine, nortriptyline, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline in unanesthetized swine - ProQuest [proquest.com]

- 20. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantification of amitriptyline, nortriptyline, and 10-hydroxy metabolite isomers in plasma by capillary gas chromatography with nitrogen-sensitive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of CYP2D6 in the Formation of (E)-10-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily through hydroxylation to form its major active metabolite, (E)-10-hydroxynortriptyline. This metabolic pathway is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to substantial differences in nortriptyline plasma concentrations and, consequently, therapeutic efficacy and adverse effects. This technical guide provides an in-depth analysis of the role of CYP2D6 in this compound formation, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Metabolic Pathway of Nortriptyline

Nortriptyline is primarily metabolized via two main pathways: hydroxylation and demethylation. The hydroxylation of nortriptyline to this compound is the most significant pathway in terms of clearance and is almost exclusively mediated by CYP2D6.[1][2] This metabolite is pharmacologically active, possessing approximately half the potency of the parent drug.[3] Nortriptyline can also be demethylated to desmethylnortriptyline, a reaction catalyzed by both CYP2D6 and CYP2C19.[3][4]

dot

Quantitative Data on Enzyme Kinetics

The formation of this compound is characterized by high-affinity kinetics for CYP2D6. In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have elucidated the kinetic parameters for the key enzymes involved in nortriptyline metabolism.

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Source |

| CYP2D6 | This compound | 2.1 | 130 (mol/hr/mol CYP) | [2][5] |

| CYP3A4 | This compound | 37.4 | Not specified | [5] |

| CYP2D6 | Desmethylnortriptyline | 0.48 - 0.74 | 19 (mol/hr/mol CYP) | [1][2] |

| CYP2C19 | Desmethylnortriptyline | 54 - 118 | 93 (mol/hr/mol CYP) | [1][2] |

| CYP1A2 | Desmethylnortriptyline | 54 - 118 | 6.8 (mol/hr/mol CYP) | [1][2] |

Human liver microsomal studies have demonstrated biphasic kinetics for this compound formation, with a high-affinity component attributed to CYP2D6 and a low-affinity component to CYP3A4.[5]

| Component | Km (μM) | Source |

| High-affinity (CYP2D6) | 1.3 ± 0.4 | [5] |

| Low-affinity (CYP3A4) | 24.4 ± 7 | [5] |

Impact of CYP2D6 Genetic Polymorphisms

Genetic variations in the CYP2D6 gene lead to distinct phenotypes with varying enzyme activity, significantly impacting the metabolism of nortriptyline. These phenotypes are generally categorized as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs, normal activity), and Ultrarapid Metabolizers (UMs).

The number of functional CYP2D6 alleles directly correlates with the rate of this compound formation and the clearance of nortriptyline.[6][7] This gene-dose effect has a profound impact on the plasma concentrations of both the parent drug and its metabolite.

| CYP2D6 Phenotype/Genotype | Number of Functional Alleles | Impact on Nortriptyline (NT) and this compound (10-OH-NT) Plasma Concentrations | Source |

| Poor Metabolizer (PM) | 0 | Significantly increased NT levels, significantly decreased 10-OH-NT levels. | [4][6][7] |

| Intermediate Metabolizer (IM) | 1 | Increased NT levels, decreased 10-OH-NT levels compared to EMs. | [4] |

| Extensive Metabolizer (EM) | 2 | "Normal" NT and 10-OH-NT levels. | [6][7] |

| Ultrarapid Metabolizer (UM) | >2 (gene duplication) | Significantly decreased NT levels, significantly increased 10-OH-NT levels. | [6][7] |

Studies have quantified the relationship between the number of functional CYP2D6 genes and the pharmacokinetics of nortriptyline. For instance, the ratio of the Area Under the Curve (AUC) of nortriptyline to the AUC of this compound decreases significantly with an increasing number of functional alleles.[6][7]

| Number of Functional CYP2D6 Genes | Ratio of AUC (Nortriptyline) / AUC (this compound) |

| 0 (PM) | 36 |

| 1 (IM) | 25 |

| 2 (EM) | 10 |

| 3 (UM) | 4 |

| 13 (UM) | 1 |

Experimental Protocols

The investigation of CYP2D6-mediated this compound formation typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes, followed by analytical quantification of the metabolite.

In Vitro Incubation

-

Enzyme Source:

-

Pooled human liver microsomes (HLM) from donors with known CYP2D6 genotypes.

-

cDNA-expressed recombinant human CYP2D6 enzyme.

-

-

Incubation Mixture:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Nortriptyline (substrate) at various concentrations to determine kinetic parameters.

-

Enzyme source (HLM or recombinant CYP2D6).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

-

-

Incubation Conditions:

-

Pre-incubation of all components except the NADPH-generating system at 37°C for a short period (e.g., 5 minutes).

-

Initiation of the reaction by adding the NADPH-generating system.

-

Incubation at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.

-

-

Reaction Termination:

-

Stopping the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

-

Sample Preparation:

-

Centrifugation to pellet the precipitated proteins.

-

Collection of the supernatant for analysis.

-

Evaporation of the solvent and reconstitution in a suitable mobile phase for chromatographic analysis.

-

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and an internal standard.

-

dot

Conclusion

The formation of this compound is a critical step in the metabolism and clearance of nortriptyline, with CYP2D6 playing a central role. The significant interindividual variability in CYP2D6 activity, driven by genetic polymorphisms, underscores the importance of understanding this metabolic pathway in the context of personalized medicine. For drug development professionals, a thorough characterization of the involvement of polymorphic enzymes like CYP2D6 in the metabolism of new chemical entities is essential for predicting pharmacokinetic variability and optimizing dosing strategies to ensure safety and efficacy. The experimental and analytical methodologies outlined in this guide provide a robust framework for investigating such metabolic pathways.

References

- 1. [PDF] Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes. | Semantic Scholar [semanticscholar.org]

- 2. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. g-standaard.nl [g-standaard.nl]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Protein Binding Characteristics of (E)-10-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of (E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline. Understanding the extent and nature of a drug's binding to plasma proteins is a critical aspect of drug development, as it significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is typically available to exert its therapeutic effect and to be metabolized and eliminated.

Quantitative Protein Binding Data

The primary available data on the plasma protein binding of this compound demonstrates stereoselectivity, with the two enantiomers exhibiting different binding percentages. The data, as determined by ultrafiltration, is summarized in the table below. For comparative purposes, the protein binding of the parent compound, nortriptyline, is also included.

| Compound | Enantiomer | Plasma Protein Binding (%) | Reference |

| This compound | (+)-enantiomer | 54 | [1] |

| This compound | (-)-enantiomer | 69 | [1] |

| Nortriptyline | Racemate | 92 | [1] |

Experimental Protocols for Determining Protein Binding

The determination of drug-protein binding is a crucial step in preclinical drug development. The two most common and well-accepted methods for these studies are Equilibrium Dialysis and Ultrafiltration. Detailed methodologies for performing these assays are outlined below.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for protein binding studies due to its accuracy and minimal disruptive effects on the binding equilibrium.

Principle: This method involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The free drug can pass through the membrane, while the protein and protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.

Detailed Protocol:

-

Preparation of Materials:

-

Dialysis cells with a semi-permeable membrane (e.g., molecular weight cut-off of 5-20 kDa).

-

Human plasma (or a solution of a specific plasma protein like HSA or AAG).

-

Phosphate-buffered saline (PBS) at physiological pH (7.4).

-

This compound stock solution.

-

Incubator with temperature control (37°C) and shaking capabilities.

-

Analytical equipment for drug quantification (e.g., LC-MS/MS).

-

-

Experimental Procedure:

-

Spike the human plasma with this compound to the desired concentration.

-

Assemble the dialysis cells.

-

Load the plasma containing the drug into one chamber of the dialysis cell.

-

Load an equal volume of PBS into the other chamber.

-

Seal the dialysis cells and place them in an incubator at 37°C with gentle shaking.

-

Allow the system to reach equilibrium (typically 4-24 hours). The exact time should be determined experimentally.

-

After incubation, carefully collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of this compound in both samples using a validated analytical method.

-

-

Data Analysis:

-

The concentration in the buffer chamber represents the unbound (free) drug concentration ([Dfree]).

-

The concentration in the plasma chamber represents the total drug concentration ([Dtotal]).

-

The concentration of the bound drug is calculated as: [Dbound] = [Dtotal] - [Dfree].

-

The percentage of protein binding is calculated as: % Bound = ([Dbound] / [Dtotal]) * 100

-

Ultrafiltration

Ultrafiltration is a faster method compared to equilibrium dialysis and is also widely used for determining protein binding.

Principle: This technique uses a centrifugal force to push a protein-free ultrafiltrate through a semi-permeable membrane. The drug concentration in the ultrafiltrate is considered to be the unbound concentration.

Detailed Protocol:

-

Preparation of Materials:

-

Ultrafiltration devices with a semi-permeable membrane.

-

Human plasma (or a solution of a specific plasma protein).

-

This compound stock solution.

-

Centrifuge with temperature control (37°C).

-

Analytical equipment for drug quantification (e.g., LC-MS/MS).

-

-

Experimental Procedure:

-

Spike the human plasma with this compound to the desired concentration.

-

Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.

-

Add the plasma sample containing the drug to the upper chamber of the ultrafiltration device.

-

Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. It is crucial to control the volume of the filtrate to avoid disrupting the binding equilibrium.

-

Carefully collect the ultrafiltrate from the collection tube.

-

Also, collect a sample of the original plasma.

-

-

Data Analysis:

-

The concentration in the ultrafiltrate represents the unbound (free) drug concentration ([Dfree]).

-

The concentration in the original plasma represents the total drug concentration ([Dtotal]).

-

The percentage of protein binding is calculated as: % Bound = (1 - ([Dfree] / [Dtotal])) * 100

-

Visualizations

Signaling Pathways and Logical Relationships

The binding of this compound to plasma proteins is a key determinant of its pharmacokinetic profile, which in turn influences its therapeutic and potential adverse effects. The following diagram illustrates the central role of protein binding in the disposition of the drug.

Caption: The central role of plasma protein binding in drug disposition.

Experimental Workflows

The following diagrams illustrate the step-by-step workflows for the two primary experimental methods used to determine protein binding.

Equilibrium Dialysis Workflow

Caption: Workflow for the Equilibrium Dialysis method.

Ultrafiltration Workflow

Caption: Workflow for the Ultrafiltration method.

References

In Vitro Pharmacological Profile of (E)-10-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Formed predominantly by the polymorphic cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4, this metabolite contributes significantly to the therapeutic and adverse effects observed during nortriptyline therapy. Understanding the in vitro effects of this compound is crucial for a comprehensive assessment of its clinical pharmacology, including its potential for drug-drug interactions and off-target effects. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the key quantitative data obtained from in vitro studies on this compound.

| Target | Assay Type | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | Uptake Inhibition | IC50 | 6700 nM | [1] |

| Muscarinic Acetylcholine Receptors | Receptor Binding | Relative Affinity vs. Nortriptyline | 10-12 times lower | |

| Muscarinic Acetylcholine Receptors | Receptor Binding | Relative Affinity vs. Nortriptyline | ~18 times lower |

| Enzyme | Assay Type | Parameter | Value | Reference |

| Cytochrome P450 2D6 (CYP2D6) | Enzyme Kinetics | K_m | 2.1 µM | [2] |

| Cytochrome P450 3A4 (CYP3A4) | Enzyme Kinetics | K_m | 37.4 µM | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Neurotransmitter Transporter Uptake Inhibition Assay

This protocol outlines the procedure for determining the inhibitory potency of this compound on neurotransmitter transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

-

HEK-293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Radiolabeled neurotransmitter (e.g., [³H]5-hydroxytryptamine for SERT, [³H]norepinephrine for NET).

-

This compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture the HEK-293 cells expressing the target transporter in appropriate media and conditions until they reach a suitable confluency.

-

Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer.

-

Incubation: In a 96-well plate, add the cell suspension, the radiolabeled neurotransmitter at a concentration close to its K_m, and varying concentrations of this compound. Include control wells with no inhibitor (total uptake) and wells with a known potent inhibitor (non-specific uptake).

-

Termination: Incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake at each concentration of this compound by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Muscarinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled antagonist to muscarinic receptors.

Materials:

-

Tissue homogenates from a region rich in muscarinic receptors (e.g., rat brain cortex) or cell membranes from a cell line expressing a specific muscarinic receptor subtype.

-

Radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate - [³H]QNB).

-

This compound.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare the tissue homogenates or cell membranes by homogenization and centrifugation.

-

Incubation: In a reaction tube, add the membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine).

-

Equilibration: Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 Enzyme Inhibition Assay

This protocol details an in vitro assay to assess the inhibitory potential of this compound on major cytochrome P450 (CYP) isoforms.

Objective: To determine the IC50 value of this compound for the activity of specific CYP enzymes (e.g., CYP2D6, CYP3A4).

Materials:

-

Human liver microsomes or recombinant human CYP enzymes.

-

A specific substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

NADPH regenerating system.

-

This compound.

-

Acetonitrile or methanol for reaction termination.

-

LC-MS/MS system for metabolite quantification.

Procedure:

-